molecular formula C9H14NOP B6191140 2-(dimethylphosphoryl)-5-methylaniline CAS No. 2361982-50-3

2-(dimethylphosphoryl)-5-methylaniline

Cat. No.: B6191140
CAS No.: 2361982-50-3
M. Wt: 183.2
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Description

2-(dimethylphosphoryl)-5-methylaniline is an organic compound with the molecular formula C8H12NOP. It is a derivative of aniline, where the amino group is substituted with a dimethylphosphoryl group at the second position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylphosphoryl)-5-methylaniline typically involves the reaction of 5-methylaniline with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

[ \text{5-methylaniline} + \text{dimethylphosphoryl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylphosphoryl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of the corresponding amine.

    Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-(dimethylphosphoryl)-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylphosphoryl)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 2-(dimethylphosphoryl)aniline
  • 5-methylaniline
  • 2-(dimethylphosphoryl)-4-methylaniline

Comparison: 2-(dimethylphosphoryl)-5-methylaniline is unique due to the specific positioning of the dimethylphosphoryl and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to 2-(dimethylphosphoryl)aniline, the presence of the methyl group at the fifth position can enhance its lipophilicity and potentially alter its pharmacokinetic properties .

Properties

CAS No.

2361982-50-3

Molecular Formula

C9H14NOP

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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